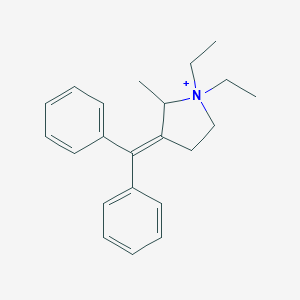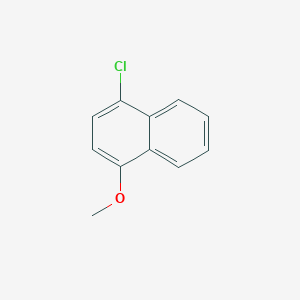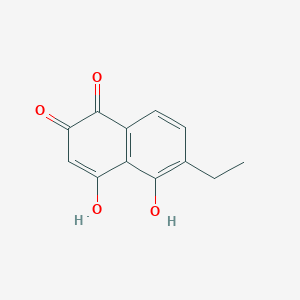
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-, also known as juglone, is a natural organic compound found in the roots, leaves, and bark of the black walnut tree. It has been used in traditional medicine for its antimicrobial, anti-inflammatory, and antitumor properties. In recent years, juglone has gained attention in the scientific community for its potential applications in research.
Mecanismo De Acción
Juglone's antitumor activity is believed to be due to its ability to generate reactive oxygen species (ROS) and cause oxidative stress in cancer cells. ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death. Juglone has also been found to inhibit the activity of enzymes involved in cancer cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
In addition to its antitumor activity, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- has been found to exhibit a wide range of biochemical and physiological effects. Juglone has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Juglone's high purity and well-established synthesis method make it an attractive compound for research. However, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s potential toxicity and instability in solution can make it challenging to work with. Careful handling and storage are necessary to ensure accurate and reproducible results.
Direcciones Futuras
There are several potential future directions for research on 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-. One area of interest is the development of 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- derivatives with improved stability and efficacy. Another area of research is the investigation of 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms underlying 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-'s various biological effects.
In conclusion, 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- (1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy-) is a natural compound with potential applications in cancer research and other areas of biomedical research. Its well-established synthesis method and diverse biological effects make it an attractive compound for further study. However, careful handling and storage are necessary to ensure accurate and reproducible results. Future research on 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- and its derivatives may lead to the development of new therapies for cancer and other diseases.
Métodos De Síntesis
Juglone can be synthesized from 1,4-naphthoquinone and ethyl 2-bromoacetate through a reaction called the Knoevenagel condensation. This method yields high purity 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- and has been widely used in research.
Aplicaciones Científicas De Investigación
Juglone has been extensively studied for its potential applications in cancer research. Studies have shown that 1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- exhibits antitumor activity against various types of cancer cells, including breast, lung, and prostate cancer. Juglone has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
Número CAS |
13378-87-5 |
|---|---|
Nombre del producto |
1,4-Naphthoquinone, 6-ethyl-2,5-dihydroxy- |
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.2 g/mol |
Nombre IUPAC |
6-ethyl-4,5-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-2-6-3-4-7-10(11(6)15)8(13)5-9(14)12(7)16/h3-5,13,15H,2H2,1H3 |
Clave InChI |
PZKNMZDIDHROML-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
SMILES canónico |
CCC1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



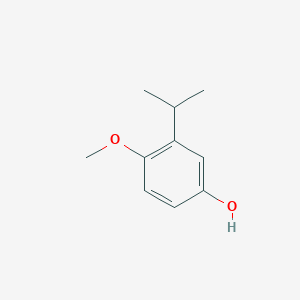
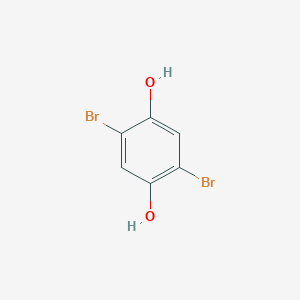
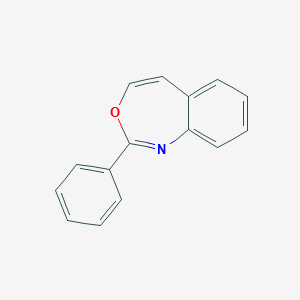
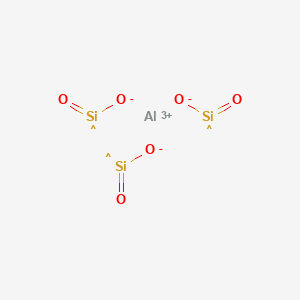
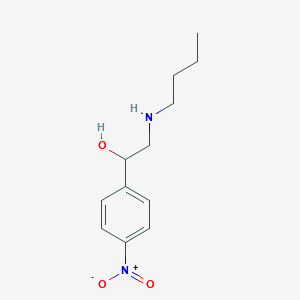
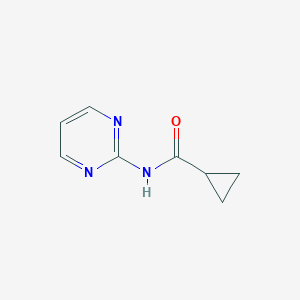
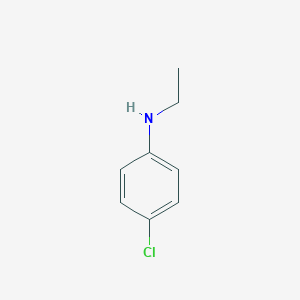
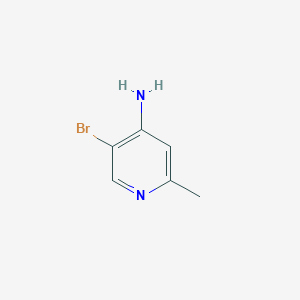
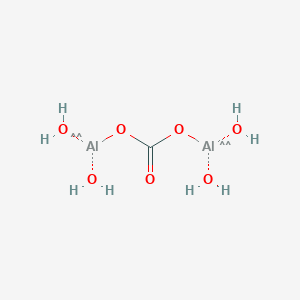
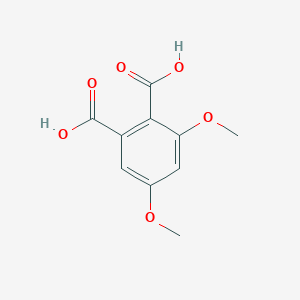
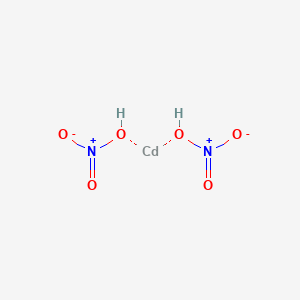
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
